Cinatrin C1 was isolated from natural sources and has been the subject of extensive synthetic studies. It belongs to a class of compounds known for their inhibitory effects on phospholipase A2, making it relevant in pharmacological research aimed at treating inflammatory diseases and other conditions where these enzymes play a critical role. Its classification as a γ-lactone indicates its cyclic ester structure, which is significant for its biological activity.
The synthesis of Cinatrin C1 has been achieved through several methods, notably involving an In(OTf)3-catalyzed Conia-ene reaction. This stereocontrolled total synthesis is characterized by the following steps:
This multi-step process showcases the intricate nature of synthesizing biologically active compounds, requiring precise control over reaction conditions to achieve the desired stereochemical outcomes.
The molecular structure of Cinatrin C1 is defined by its complex arrangement of atoms that contribute to its biological activity. Key features include:
Detailed spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized Cinatrin C1 .
Cinatrin C1 participates in several chemical reactions relevant to its function as a phospholipase A2 inhibitor:
These reactions underscore the importance of understanding both the chemical properties and biological interactions of Cinatrin C1.
The mechanism of action for Cinatrin C1 as a phospholipase A2 inhibitor involves:
Understanding this mechanism is crucial for developing new therapeutic strategies targeting phospholipase A2-related pathways.
Cinatrin C1 possesses several notable physical and chemical properties:
These properties are essential for evaluating its practical applications in drug development .
Cinatrin C1 has several scientific applications:
The ongoing research into Cinatrin C1 continues to reveal new insights into its applications within medicinal chemistry and pharmacology .
Microbial secondary metabolites represent a cornerstone of pharmaceutical discovery, with approximately 53% of FDA-approved natural product-based drugs originating from microorganisms [1]. The exploration of microbial biodiversity—particularly from underexplored niches like marine sponges, insects, and extreme environments—has accelerated the identification of novel bioactive compounds. This "Golden Age" of discovery relied heavily on low-throughput fermentation and whole-cell screening methods, enabling the isolation of structurally unique metabolites with diverse biological activities [4]. Cinatrin C1 emerged from this paradigm during the early 1990s through the systematic screening of the filamentous fungus Circinotrichum falcatisporum strain RF-641. Isolated alongside congeners (A, B, C2, C3), cinatrins were identified as a novel family of phospholipase A₂ inhibitors through bioassay-guided fractionation of fermentation broths [3]. This discovery exemplified the "one strain many compounds" (OSMAC) principle, where modifying cultivation conditions can unlock cryptic biosynthetic pathways in microbial strains [1].
Cinatrins belong to a rare class of spiro-γ-dilactone and γ-lactone derivatives biosynthetically derived from hydroxylated pentadecane tricarboxylic acids [3]. Cinatrin C1 (molecular formula: C₁₈H₃₀O₈, MW: 374.4 g/mol) is characterized by a fully substituted spirocyclic carbon center connecting two fused ring systems [2]. Unlike Cinatrin A (which features a terminal alkene), C1 possesses a saturated alkyl side chain (dec-1-yl) attached to the spiro junction, a critical structural distinction influencing its bioactivity [7]. This spiro-γ-lactone scaffold places cinatrins within a broader family of biologically active natural products, including the FDA-approved drugs spironolactone (mineralocorticoid receptor antagonist) and podofilox (topoisomerase II inhibitor) [7]. The absolute configuration of the cinatrins was determined via X-ray crystallography (C3) and comparative circular dichroism spectroscopy, confirming the (3R,5R) stereochemistry essential for target interaction [3] [10].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9